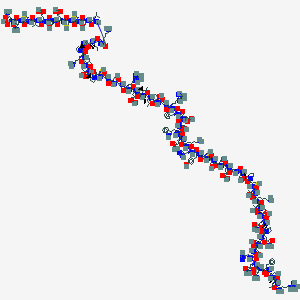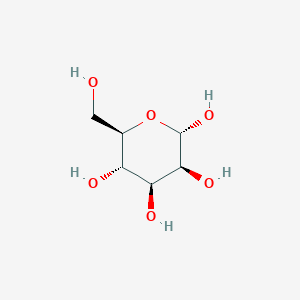
(D-Pen2,D-Pen5)-Enkephalin
Übersicht
Beschreibung
Synthesis Analysis
DPDPE is synthesized using solid-phase peptide synthesis techniques, utilizing enantiomerically pure amino acids to achieve the desired stereochemistry. The synthesis process involves the stepwise addition of amino acids to a resin, followed by cleavage and purification. The introduction of D-penicillamine at specific positions is a critical step that enhances the peptide's selectivity for δ-opioid receptors (Mosberg et al., 1983).
Molecular Structure Analysis
DPDPE's molecular structure, characterized through X-ray crystallography and NMR spectroscopy, reveals a cyclic nature due to a disulfide bond between the cysteine residues. This cyclic structure confers conformational stability and resistance to enzymatic degradation. The specific placement of D-penicillamine residues influences the peptide's conformation, impacting its interaction with the δ-opioid receptor (Collins et al., 1996).
Chemical Reactions and Properties
DPDPE's chemical properties are characterized by its stability and reactivity due to the disulfide bond between the D-Pen residues. This bond is crucial for maintaining the peptide's cyclic structure, essential for its biological activity. The peptide demonstrates resistance to enzymatic degradation, which is a significant advantage for potential therapeutic applications (Hansen et al., 1992).
Physical Properties Analysis
The physical properties of DPDPE, such as solubility and stability, are influenced by its molecular structure. Its cyclic conformation and the presence of D-penicillamine contribute to its solubility in polar solvents, which is beneficial for biological studies and potential therapeutic use. The peptide's stability under physiological conditions further underscores its potential as a δ-opioid receptor agonist (Gußmann et al., 1996).
Chemical Properties Analysis
DPDPE's chemical properties, including its reactivity towards other molecules and stability in various environments, are pivotal for its interaction with the δ-opioid receptor. The peptide's ability to form a stable complex with the receptor is attributed to its unique structure, which facilitates specific binding and agonist activity. This specificity and high affinity for δ-opioid receptors highlight DPDPE's potential for research and therapeutic applications (Knapp et al., 1991).
Wissenschaftliche Forschungsanwendungen
Therapeutische Mittel gegen das Dengue-Virus
“(D-Pen2,D-Pen5)-Enkephalin” wurde im Zusammenhang mit der Behandlung des Dengue-Virus untersucht. Die Peptid-basierten Therapeutika haben sich bei der Behandlung von Dengue, einer erheblichen Bedrohung für die globale Gesundheit, als vielversprechend erwiesen. Die Entwicklung von Peptiden als Inhibitoren für den viralen Eintritt, die Replikation und die Translation ist ein zentrales Forschungsgebiet .
Opioid-induzierte Atemdepression
Es wurde zu den Auswirkungen von Opioiden auf den preBötzinger-Komplex (preBötC) geforscht, einem neuronalen Netzwerk, das für die Erzeugung des Atemrhythmus essentiell ist. Die Studie nutzte Computermodelle, um zu untersuchen, wie Unterschiede in der Netzwerktopologie und den intrinsischen Eigenschaften von preBötC-Neuronen die Empfindlichkeit des Netzwerkrhythmus gegenüber Opioiden beeinflussen .
Behandlung schwerer Depressionen
Es wird kontinuierlich zu der Interaktion von Antidepressiva mit dem Opioid-System geforscht, und “this compound” könnte potenziell eine Rolle dabei spielen. Die Interaktion könnte mögliche Auswirkungen auf die Wirksamkeit der Behandlung schwerer Depressionen haben, auch bekannt als ‘behandlungsresistente Depression’ (TRD) .
Pharmakokinetische Charakterisierung
“this compound” wurde bei der pharmakokinetischen Charakterisierung der Poly(ethylenglykol)-Konjugation zum Met-Enkephalin-Analog verwendet. Diese Forschung trägt zum Verständnis der Interaktion und des Verhaltens dieser Substanzen im Körper bei .
Wirkmechanismus
Target of Action
(D-Pen2,D-Pen5)-Enkephalin, also known as DPDPE, is a highly selective agonist for the δ-opioid receptor . Opioid receptors are widely distributed in the central nervous system and many peripheral tissues of mammals . They are primarily of three types: μ, δ, and κ receptors .
Mode of Action
DPDPE interacts with the δ-opioid receptor, leading to a significant reduction in the generation of cyclic adenosine monophosphate (cAMP) within a short span of 3 minutes of treatment . This suggests that the neuronal δ-opioid receptor undergoes rapid desensitization, which is parallel to the brief phosphorylation time of the δ-opioid receptor within 3 minutes post-agonist stimulation .
Result of Action
The primary result of DPDPE’s action is its analgesic effect. It has been observed that DPDPE, at concentrations ranging from 0.38 to 12.78 nM, exerts a dose- and time-dependent analgesic effect when administered intracerebroventricularly (i.c.v.) . The maximum analgesic effect was observed 10 minutes after administration of DPDPE, and the analgesic effect of the drug was detectable up to 60 minutes post-administration .
Eigenschaften
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-WMIMKTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008102 | |
| Record name | (D-Pen2,D-Pen5)-Enkephalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88373-73-3, 88381-29-7 | |
| Record name | Enkephalin, D-penicillamine (2,5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin, pen(2,5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPDPE | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D-Pen2,D-Pen5)-Enkephalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



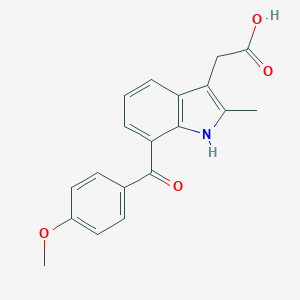

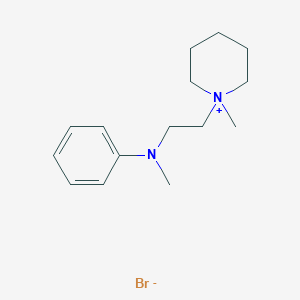


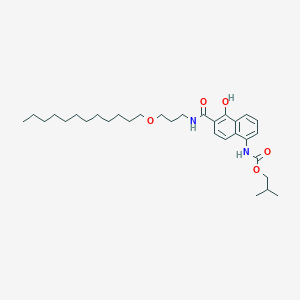
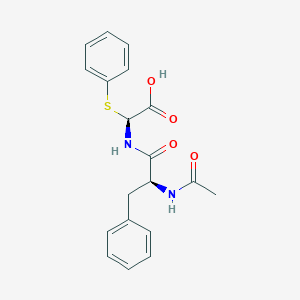
![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

